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molecular formula C11H15N B8783599 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-amine

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-amine

Cat. No. B8783599
M. Wt: 161.24 g/mol
InChI Key: RTSRUUJKIOUOCT-UHFFFAOYSA-N
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Patent
US08735411B2

Procedure details

A solution of 1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-one (CAS #251554-42-4, 2.5 g, 12 mmol), palladium (413 mg, 10% on carbon, 0.4 mmol) in acetic acid (25 ml) under the hydrogen atmosphere (60 PSI) was heated at 60° C. and stirred at for 16 hours. The mixture was filtered through a layer of diatomaceous earth, washed with methanol and concentrated under reduced pressure to provide the title compound. 1H NMR (CDCl3) δ 1.50-1.69 (m, 4H), 1.75-1.86 (m, 2H), 2.71-2.86 (m, 4H), 5.46 (s, 2H), 7.03-7.12 (m, 3H). MS (M+H)+ m/z 162.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
413 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]2[CH2:10][CH2:11][CH2:12][CH2:13][C:14](=O)[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(O)(=O)C.[Pd]>[C:4]1([NH2:1])[CH:5]=[CH:6][CH:7]=[C:8]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]=12

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1CCCCC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
413 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred at for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a layer of diatomaceous earth
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C=1(C=CC=C2C1CCCCC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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